molecular formula I2O6Pd B1628762 Palladium diiodate CAS No. 94022-48-7

Palladium diiodate

Cat. No.: B1628762
CAS No.: 94022-48-7
M. Wt: 456.2 g/mol
InChI Key: HORKGKIIFYQCNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium diiodate (Pd(IO₃)₂) is a theoretical palladium-containing iodate compound. The term "diiodate" refers to the iodate anion (IO₃⁻), distinct from iodide (I⁻). While iodates of other metals, such as cadmium(II) iodate (Cd(IO₃)₂), are documented , this compound remains uncharacterized in the literature reviewed. Instead, palladium(II) iodide (PdI₂) —a halide with iodide ligands—is well-studied and serves as a practical basis for comparison with analogous palladium compounds. This article will focus on PdI₂ and its comparison with structurally or functionally related palladium complexes.

Properties

CAS No.

94022-48-7

Molecular Formula

I2O6Pd

Molecular Weight

456.2 g/mol

IUPAC Name

palladium(2+);diiodate

InChI

InChI=1S/2HIO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2

InChI Key

HORKGKIIFYQCNM-UHFFFAOYSA-L

SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Pd+2]

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Pd+2]

Other CAS No.

94022-48-7

Origin of Product

United States

Comparison with Similar Compounds

Palladium(II) Iodide (PdI₂): Key Properties

Palladium(II) iodide (CAS 7790-38-7) has the molecular formula I₂Pd and a molecular weight of 360.23 g/mol . It is a dark-brown solid with a palladium content exceeding 29% and is available in high-purity forms (≥99.998%) for specialized applications. PdI₂ is less common than other palladium halides (e.g., PdCl₂) but shares catalytic and material science relevance .

Comparison with Similar Palladium Compounds

Palladium(II) Chloride (PdCl₂)

  • Molecular Formula : Cl₂Pd
  • Molecular Weight : 177.33 g/mol (calculated); however, lists 383.57 g/mol, likely a typographical error or reference to a hydrated/complexed form .
  • Applications: Widely used in catalysis (e.g., cross-coupling reactions), analytical chemistry, and as a precursor for palladium nanoparticles .
  • Key Difference : PdCl₂ is more water-soluble than PdI₂, enhancing its utility in aqueous-phase reactions.

Palladium(II) Bromide (PdBr₂)

  • Molecular Formula : Br₂Pd
  • Applications : Used in organic synthesis and as a catalyst in bromination reactions.
  • Key Difference : PdBr₂ exhibits intermediate reactivity between PdCl₂ and PdI₂, but its thermal stability is lower than PdI₂ .

Palladium(II) Acetate (Pd(OAc)₂)

  • Molecular Formula : C₄H₆O₄Pd
  • Molecular Weight : 224.51 g/mol .
  • Applications : A cornerstone in homogeneous catalysis, particularly Heck and Suzuki couplings, due to its solubility in organic solvents .
  • Key Difference : Unlike PdI₂, Pd(OAc)₂ is air-stable and easier to handle, making it a preferred catalyst in industrial settings.

Platinum(II) Chloride (PtCl₂)

  • Molecular Formula : Cl₂Pt
  • Molecular Weight : 265.98 g/mol .
  • Applications : Used in hydrogenation catalysts and electrochemical sensors.
  • Key Difference : PtCl₂ is more expensive and less reactive in cross-coupling reactions compared to PdCl₂ or PdI₂ .

Data Table: Comparative Analysis of Palladium Compounds

Property PdI₂ PdCl₂ PdBr₂ Pd(OAc)₂ PtCl₂
Molecular Weight (g/mol) 360.23 177.33 (calc.) 266.23 (calc.) 224.51 265.98
Palladium Content (%) ≥29 ~60 ~39.5 ~47.5 ~73
Melting Point (°C) Not reported 679 (decomposes) Not reported 205 (decomposes) 581
Solubility Insoluble in H₂O Soluble in H₂O Low Soluble in acetone Low in H₂O
Primary Applications Niche catalysis Cross-coupling Organic synthesis Homogeneous catalysis Electrochemistry

Research Findings and Discrepancies

  • Contradictions in Molecular Weights: Discrepancies in molecular weights (e.g., PdCl₂ reported as 383.57 g/mol vs.
  • PdI₂ vs. Pd(IO₃)₂ : The absence of data on palladium diiodate (Pd(IO₃)₂) highlights a gap in the literature, whereas palladium(II) iodide (PdI₂) is well-documented but less utilized than other halides.
  • Catalytic Efficiency : Pd(OAc)₂ outperforms PdI₂ in organic solvents due to superior solubility, but PdI₂ may offer advantages in iodide-mediated reactions .

Preparation Methods

Nitric Acid and Sodium Iodide Method

A classical route to PdI₂ involves treating a dilute nitric acid solution of palladium with sodium iodide (NaI) at elevated temperatures. The procedure typically employs palladium metal dissolved in nitric acid to generate palladium nitrate, which subsequently reacts with NaI:

$$
\text{Pd} + 4\text{HNO}3 \rightarrow \text{Pd(NO}3\text{)}2 + 2\text{NO}2 + 2\text{H}2\text{O}
$$
$$
\text{Pd(NO}
3\text{)}2 + 2\text{NaI} \rightarrow \text{PdI}2 + 2\text{NaNO}_3
$$

Conducted at 80°C, this method yields PdI₂ as a precipitate, though the polymorphic form depends on subsequent processing. The reaction’s simplicity and use of readily available reagents make it a staple in academic laboratories.

Direct Elemental Reaction

The α-polymorph of PdI₂ is synthesized via direct combination of palladium metal and iodine at temperatures exceeding 600°C:

$$
\text{Pd} + \text{I}2 \xrightarrow{\Delta > 600^\circ \text{C}} \alpha\text{-PdI}2
$$

This high-temperature solid-state reaction produces the orthorhombic α-phase, characterized by its well-defined crystal structure (space group Pnmn). While energy-intensive, this method ensures high purity and crystallinity, favoring applications requiring defined morphological properties.

Precipitation from Tetrachloropalladic Acid Solution

The γ-polymorph is obtained by introducing iodide salts to an aqueous solution of tetrachloropalladic acid (H₂PdCl₄):

$$
\text{H}2\text{PdCl}4 + 2\text{KI} \rightarrow \text{PdI}_2 + 2\text{KCl} + 2\text{HCl}
$$

This room-temperature precipitation yields an amorphous or poorly crystalline γ-phase, which serves as a precursor for β-PdI₂. The method’s mild conditions are advantageous for large-scale synthesis, though post-synthesis annealing is often required to achieve desired phases.

Phase Transformation via Hydrogen Iodide

Heating the γ-polymorph in dilute hydrogen iodide (HI) at 140°C induces a phase transition to the β-polymorph:

$$
\gamma\text{-PdI}2 \xrightarrow{\text{HI, } 140^\circ \text{C}} \beta\text{-PdI}2
$$

This solvent-mediated recrystallization highlights the role of iodide ions in stabilizing intermediate structures during phase transitions.

Analysis of Polymorphs and Structural Considerations

PdI₂’s polymorphs exhibit marked structural differences:

Polymorph Synthesis Route Crystal System Space Group Key Properties
α Elemental reaction (>600°C) Orthorhombic Pnmn Crystalline, thermally stable
β γ-phase + HI (140°C) Not reported Intermediate crystallinity
γ H₂PdCl₄ + I⁻ Amorphous Metastable, precursor phase

The α-phase’s orthorhombic structure facilitates catalytic applications due to accessible Pd sites, while the γ-phase’s disorder suits solution-phase reactions.

Gravimetric Analysis and Historical Context

Historically, PdI₂’s low solubility in water made it invaluable for gravimetric palladium quantification. Treating palladium-containing solutions with excess iodide precipitates PdI₂, enabling precise mass-based concentration determination. Though largely supplanted by spectroscopic techniques, this method remains a testament to PdI₂’s foundational role in analytical chemistry.

Modern Applications and Catalytic Relevance

PdI₂’s utility in cross-coupling and C–H activation reactions has grown, particularly in constructing binuclear μ₂-iodide-bridged palladium complexes. For instance, iodide ligands enhance catalytic activity in aryl C–H nitrosation/annulation reactions by stabilizing Pd(III)-Pd(III) intermediates. Such systems leverage PdI₂’s ability to modulate oxidation states and coordinate substrates, underscoring its enduring relevance in synthetic chemistry.

Q & A

Q. What established methods are used to synthesize palladium diiodate, and what are their limitations?

this compound synthesis typically involves solvothermal reactions or solid-state methods. For solvothermal routes, precise control of temperature (e.g., 120–180°C) and solvent polarity (e.g., ethanol/water mixtures) is critical to avoid intermediate phase formation. Solid-state synthesis requires stoichiometric mixing of PdO and HI under inert conditions, but challenges include incomplete iodination and impurities from side reactions. Researchers should validate purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

XRD is essential for crystallographic analysis, while Raman spectroscopy identifies vibrational modes of I-O bonds. Pairing X-ray photoelectron spectroscopy (XPS) with density functional theory (DFT) simulations can resolve oxidation states of Pd and I. For dynamic behavior, in-situ Fourier-transform infrared (FTIR) spectroscopy under varying temperatures clarifies thermal stability. Always cross-validate results with multiple techniques to minimize instrumental bias .

Q. How do solvent polarity and temperature influence the solubility of this compound in aqueous systems?

Solubility studies require controlled experiments using UV-Vis spectroscopy to track dissolution rates. For example, varying pH (2–10) and ionic strength (via NaCl addition) can reveal hydrolysis pathways. Data should be analyzed using the Nernst equation, with attention to deviations caused by colloidal formation. Reference databases like the IUPAC Solubility Data Series ensure methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Contradictions often arise from differences in synthesis conditions (e.g., precursor purity) or testing environments (e.g., O₂ presence). A meta-analysis of published kinetic data, normalized for surface area (BET measurements) and reaction conditions (Arrhenius plots), can identify outliers. Replicate experiments using standardized protocols (e.g., ISO 18757 for surface characterization) are critical .

Q. What methodologies assess the environmental stability and leaching risks of this compound in soil systems?

Column leaching experiments under simulated rainfall (pH 4–7) can quantify Pd and I mobility. Use ICP-MS to measure leachate concentrations and model diffusion kinetics with Fick’s second law. Synchrotron-based X-ray absorption near-edge structure (XANES) analysis identifies speciation changes. Compare results with regulatory thresholds (e.g., EPA Method 1312) .

Q. How can computational models predict the reactivity of this compound in catalytic cycles?

DFT simulations (e.g., using VASP or Gaussian) optimize adsorption energies of intermediates on Pd active sites. Molecular dynamics (MD) under simulated reaction conditions (e.g., 300–500 K) reveal thermal degradation pathways. Validate models with experimental activation energies (from Arrhenius plots) and in-situ spectroscopy data .

Q. What experimental designs minimize confounding variables in studying this compound’s optical properties?

Use a factorial design to isolate variables like particle size (via TEM) and defect density (via positron annihilation spectroscopy). For bandgap analysis, diffuse reflectance spectroscopy (DRS) paired with Tauc plots must account for scattering effects. Control atmospheric conditions (e.g., glovebox for oxygen-sensitive samples) and document all parameters in SI units .

Methodological Resources

  • Data Contradiction Analysis : Apply the Bradford Hill criteria to evaluate causality in observed discrepancies .
  • Environmental Impact Studies : Follow ISO 11266 for soil interaction protocols .
  • Computational Validation : Use the Materials Project database for benchmarking DFT results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.